6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC16209559
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN2O |
|---|---|
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C10H9ClN2O/c11-10-9(14-6-7-1-2-7)4-3-8(5-12)13-10/h3-4,7H,1-2,6H2 |
| Standard InChI Key | VCXJSSVKFSFQBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1COC2=C(N=C(C=C2)C#N)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile, reflects its substitution pattern (Table 1). The cyclopropylmethoxy group introduces steric bulk, while the electron-withdrawing nitrile and chlorine groups influence reactivity in nucleophilic and electrophilic reactions.
Table 1: Key Molecular Properties of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| CAS Number | 2301068-63-1 |
| IUPAC Name | 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile |
| SMILES | C1CC1COC2=C(N=C(C=C2)C#N)Cl |
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile involves multi-step organic reactions, though detailed protocols remain proprietary. A plausible route includes:
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Chlorination: Introduction of chlorine at the 6-position using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) .
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Alkoxy Group Installation: Reaction of a hydroxylated pyridine intermediate with cyclopropylmethyl bromide under basic conditions.
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Nitrile Formation: Conversion of a methyl or aldehyde group to a nitrile via halogenation followed by nucleophilic substitution with cyanide.
Table 2: Representative Reaction Conditions for Pyridine Derivative Synthesis
Challenges in Synthesis
Key challenges include regioselective functionalization of the pyridine ring and minimizing side reactions such as ring-opening or over-chlorination. Purification often requires column chromatography or recrystallization from ethanol to achieve >95% purity.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a precursor in the synthesis of pharmacologically active molecules. For example, pyridine carbonitriles are key intermediates in kinase inhibitors and antiviral agents. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification into target structures.
Biological Activity Profiling
While direct biological data for this compound are scarce, structurally related pyridine derivatives exhibit antimicrobial and anticancer properties . For instance, chloropyridone analogs demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 3: Bioactivity of Analogous Pyridine Carbonitriles
| Compound Class | Biological Activity | IC₅₀/MIC |
|---|---|---|
| Chloropyridones | Antibacterial | 8–32 µg/mL |
| Triazolopyridines | Anticancer (MCF-7 cells) | 12 µM |
Analytical Characterization and Quality Control
Structural Confirmation
-NMR and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, the nitrile carbon resonates near δ 115–120 ppm in -NMR spectra .
Future Research Directions
Exploration of Bioactivity
Future studies should evaluate this compound’s potential in antimicrobial or anticancer screens. Molecular docking could predict interactions with targets like bacterial topoisomerases or cancer-related kinases .
Process Optimization
Developing greener synthesis routes using catalytic methods (e.g., palladium-catalyzed cross-coupling) may enhance scalability and reduce environmental impact.
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